7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine
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Overview
Description
The compound “7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine” is a pyrazolo[3,4-b]pyridine derivative . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including our compound of interest, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The main approach to both functionalized and fused pyrazoles is the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines .Molecular Structure Analysis
The molecular structure of the compound involves a pyrazolo[3,4-b]pyridine core, which is a fused pyrazole and pyridine ring . The compound also contains a piperazine ring and a methyl group attached to the pyrazolo[3,4-b]pyridine core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation reactions and Suzuki reactions . The reactions proceed both upon heating in EtOH and under acid/base catalysis conditions .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects include a reduction in cell proliferation and an increase in cell death, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . This interaction with CDK2 suggests that the compound may have significant effects on cellular processes, particularly those related to cell division and growth .
Cellular Effects
In cellular studies, this compound has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer .
Molecular Mechanism
The molecular mechanism of action of this compound appears to involve the inhibition of CDK2 . This inhibition likely occurs through the compound binding to the active site of the enzyme, preventing it from carrying out its normal function .
Properties
IUPAC Name |
1-methyl-4-[4-(7-methylpurin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-23-10-21-13-12(23)16(20-8-17-13)26-5-3-25(4-6-26)15-11-7-22-24(2)14(11)18-9-19-15/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUFMINWLGYOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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